![molecular formula C19H29BN2O4 B1489529 N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 787591-39-3](/img/structure/B1489529.png)
N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Vue d'ensemble
Description
N-[2-(Morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (NME-TMB) is a synthetic organic compound and a member of the benzamide family. It is a novel compound with a variety of potential applications in the scientific research field.
Applications De Recherche Scientifique
Morpholine Derivatives in Drug Metabolism and Radioprotection
Drug Metabolism : Morpholine derivatives have been studied for their metabolic pathways and disposition in humans. For example, a novel orexin 1 and 2 receptor antagonist, characterized by its morpholine structure, showed that elimination of drug-related material occurred principally via feces, indicating a potential metabolic pathway for similar compounds (Renzulli et al., 2011).
Radioprotection : Compounds with morpholine groups have been investigated for their radioprotective properties. A particular compound showed the potential to prevent radiation-induced changes in the thyroid and testes, hinting at the protective role of morpholine structures against radiation-induced damage (Hasan et al., 1983).
Benzamide Derivatives in Therapeutic Applications and Imaging
Anxiolytic Effects : Arylpiperazine derivatives of benzamide have been explored for their anxiolytic effects. These studies focus on their interactions with the GABAergic and 5‐HT systems, demonstrating the potential of benzamide structures in developing new therapeutics for anxiety disorders (Kędzierska et al., 2019).
Imaging : Benzamide derivatives have also been used in imaging, particularly for detecting tumors. For instance, a study utilized a radiolabeled benzamide for scintigraphic detection of melanoma metastases, showcasing the applications of benzamide derivatives in medical imaging and diagnostics (Maffioli et al., 1994).
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O4/c1-18(2)19(3,4)26-20(25-18)16-7-5-15(6-8-16)17(23)21-9-10-22-11-13-24-14-12-22/h5-8H,9-14H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNFEKQPSDUJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



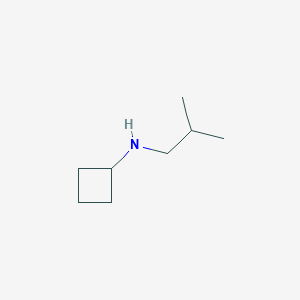

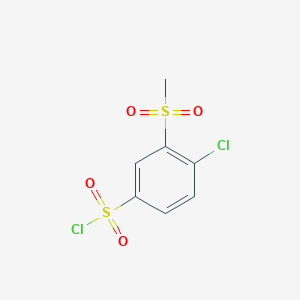

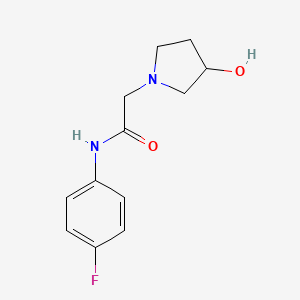
![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)

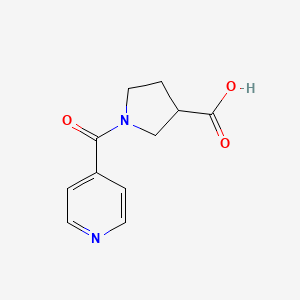
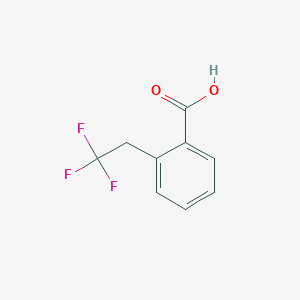



![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)
